Capecitabine EP Impurity E;5'-Deoxy-5-fluoro-N4-(isopentyloxycarbonyl)cytidine
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Overview
Description
Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuran ring, a fluorinated pyrimidine moiety, and an isopentyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Fluorinated Pyrimidine Moiety: This step involves the incorporation of the fluorinated pyrimidine group through nucleophilic substitution or other suitable reactions.
Attachment of the Isopentyl Carbamate Group: This step involves the reaction of the intermediate compound with isopentyl chloroformate or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactors, which offer better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with specific proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: Similar structure but lacks the fluorine atom.
Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-chloro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Isopentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C15H22FN3O6 |
---|---|
Molecular Weight |
359.35 g/mol |
IUPAC Name |
3-methylbutyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22FN3O6/c1-7(2)4-5-24-15(23)18-12-9(16)6-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h6-8,10-11,13,20-21H,4-5H2,1-3H3,(H,17,18,22,23) |
InChI Key |
PPVCPOIDSSQXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)O)O |
Origin of Product |
United States |
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